cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
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Overview
Description
sold in collaboration with Solvias AG
Scientific Research Applications
Synthesis of Cyclopentadienone Derivatives : The reaction of dimethyl phosphite with certain cyclopentadienone derivatives, including those related to cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, has been studied. This reaction is significant in forming specific esters of phosphonic acids, which are important in various chemical syntheses (Arbuzov, Fuzhenkova, Galyautdinov, & Shaikhullina, 1980).
Development of New Diphosphapentalene and Diphosphaazulene Systems : Research into the synthesis of new diphosphapentalenes and diphosphaazulenes, which might include compounds similar to the cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, has been conducted. These compounds are essential in the study of phosphorus chemistry and its applications (Merk, Fath, Pritzkow, & Latscha, 1997).
Asymmetric Hydrogenations : Modified dioxolanes, similar to dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane, have been used as ligands in rhodium(I)-catalyzed asymmetric hydrogenations. This demonstrates their potential in catalyzing specific types of chemical reactions, particularly in the field of asymmetric synthesis (Morimoto, Chiba, & Achiwa, 1993).
High Yield Synthesis of Dimethyl α, ω-Dicarboxylates : The reaction involving 1-methoxy-1-cyclopentyl hydroperoxide and 1,3-butadiene in the presence of iron (II) sulfate is notable. This reaction leads to high yields of specific dicarboxylates, illustrating the importance of iron in catalyzing such reactions (Kida, Uehata, Takii, & Miyoshi, 1992).
Asymmetric Homogeneous Hydrogenation : Studies on the solvent complexes and dihydrides from rhodium diphosphine precursors, which can include compounds similar to dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane, have been conducted. These studies are crucial in understanding the mechanisms of asymmetric homogeneous hydrogenation (Brown, Chaloner, Kent, Murrer, Nicholson, Parker, & Sidebottom, 1981).
properties
CAS RN |
360048-63-1 |
---|---|
Product Name |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
Molecular Formula |
C42H66FeO2P2 |
Molecular Weight |
720.781 |
IUPAC Name |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
InChI |
InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;/t;16-;/m.1./s1 |
InChI Key |
RPJGOLCBJAXTKA-RRKCIKGYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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